molecular formula C22H17Cl4N3O2 B2410505 (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone CAS No. 477870-31-8

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone

Cat. No.: B2410505
CAS No.: 477870-31-8
M. Wt: 497.2
InChI Key: SYALUOLACXZXHX-UHFFFAOYSA-N
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Description

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone is a useful research compound. Its molecular formula is C22H17Cl4N3O2 and its molecular weight is 497.2. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as 2,3-Dichlorophenylpiperazine (2,3-DCPP), is the dopamine D2 and D3 receptors . These receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the brain’s reward system, cognition, and voluntary movement.

Mode of Action

2,3-DCPP acts as a partial agonist at the dopamine D2 and D3 receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can have different effects depending on the specific physiological context, and can sometimes result in a balance between activation and blockade of the receptor.

Biochemical Pathways

The activation of dopamine D2 and D3 receptors by 2,3-DCPP can affect several biochemical pathways. One of these is the inhibition of adenylate cyclase activity , leading to decreased levels of cyclic adenosine monophosphate (cAMP). This can have various downstream effects, including changes in the activity of protein kinase A, and alterations in the function of certain ion channels .

Pharmacokinetics

These compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of dopamine D2 and D3 receptors by 2,3-DCPP can have various molecular and cellular effects. These can include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications of gene expression patterns . The exact effects can depend on the specific location and context within the CNS.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-DCPP. For example, factors such as pH can affect the compound’s stability and its ability to bind to its target receptors. Additionally, the presence of other drugs or substances can influence its efficacy, either through direct interactions or by altering the compound’s metabolism .

Properties

IUPAC Name

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl4N3O2/c23-16-5-4-14(11-18(16)25)28-6-8-29(9-7-28)22(31)19-10-13(12-27-19)21(30)15-2-1-3-17(24)20(15)26/h1-5,10-12,27H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYALUOLACXZXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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